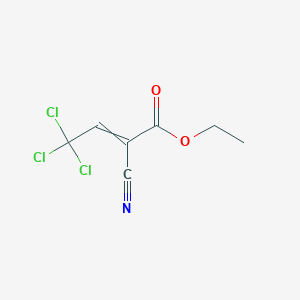
2-Methoxy-4-((2-((4-methoxyphenyl)carbamothioyl)hydrazono)methyl)phenyl 3-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-((2-((4-methoxyphenyl)carbamothioyl)hydrazono)methyl)phenyl 3-bromobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy groups, a carbamothioyl group, and a bromobenzoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-((2-((4-methoxyphenyl)carbamothioyl)hydrazono)methyl)phenyl 3-bromobenzoate typically involves multiple steps. One common method includes the condensation of vanillin and p-anisidine to form a Schiff base, followed by further reactions to introduce the carbamothioyl and bromobenzoate groups . The reaction conditions often involve the use of solvents like methanol and water, with stirring at room temperature for specific durations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-((2-((4-methoxyphenyl)carbamothioyl)hydrazono)methyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromobenzoate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the replacement of the bromine atom with various nucleophiles.
Aplicaciones Científicas De Investigación
2-Methoxy-4-((2-((4-methoxyphenyl)carbamothioyl)hydrazono)methyl)phenyl 3-bromobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-((2-((4-methoxyphenyl)carbamothioyl)hydrazono)methyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound’s methoxy and carbamothioyl groups play crucial roles in its biological activity, potentially interacting with enzymes and other proteins. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate oxidative stress and inhibit microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol: Similar structure but lacks the bromobenzoate moiety.
4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline: Shares the methoxyphenyl group but differs in other functional groups.
Uniqueness
2-Methoxy-4-((2-((4-methoxyphenyl)carbamothioyl)hydrazono)methyl)phenyl 3-bromobenzoate is unique due to its combination of methoxy, carbamothioyl, and bromobenzoate groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Propiedades
Número CAS |
765912-83-2 |
|---|---|
Fórmula molecular |
C23H20BrN3O4S |
Peso molecular |
514.4 g/mol |
Nombre IUPAC |
[2-methoxy-4-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H20BrN3O4S/c1-29-19-9-7-18(8-10-19)26-23(32)27-25-14-15-6-11-20(21(12-15)30-2)31-22(28)16-4-3-5-17(24)13-16/h3-14H,1-2H3,(H2,26,27,32)/b25-14+ |
Clave InChI |
GNTZJKIZKPNLGW-AFUMVMLFSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
SMILES canónico |
COC1=CC=C(C=C1)NC(=S)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008133.png)



![4-Methyl-2-[(4-methylanilino)methyl]aniline](/img/structure/B12008144.png)



![2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B12008167.png)


![N-[2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide](/img/structure/B12008191.png)
